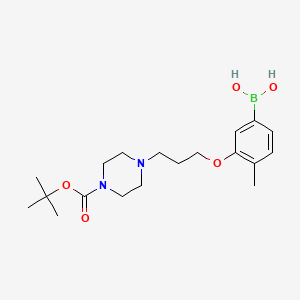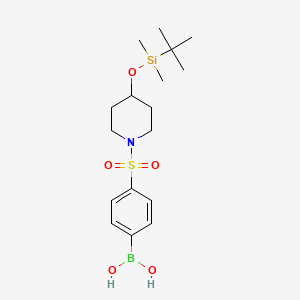
(5-Fluor-1H-indol-4-yl)boronsäure
Übersicht
Beschreibung
“(5-fluoro-1H-indol-4-yl)boronic acid” is a chemical compound with the CAS Number: 1350836-07-5 . It has a molecular weight of 178.96 and its IUPAC name is 5-fluoro-1H-indol-4-ylboronic acid .
Molecular Structure Analysis
The InChI code for “(5-fluoro-1H-indol-4-yl)boronic acid” is 1S/C8H7BFNO2/c10-6-1-2-7-5 (3-4-11-7)8 (6)9 (12)13/h1-4,11-13H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “(5-fluoro-1H-indol-4-yl)boronic acid”, are known to participate in Suzuki–Miyaura coupling reactions . This type of reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
“(5-fluoro-1H-indol-4-yl)boronic acid” is typically stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
(5-Fluor-1H-indol-4-yl)boronsäure: Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht. So zeigen beispielsweise Derivate wie 4-Alkyl-1-(5-fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid eine inhibitorische Aktivität gegen eine Reihe von RNA- und DNA-Viren, darunter das Coxsackie-B4-Virus .
Suzuki-Miyaura-Kupplungsreaktionen
Im Bereich der synthetischen Chemie ist This compound ein wertvolles Reagenz für Suzuki-Miyaura-Kupplungsreaktionen. Diese Kreuzkupplungsreaktion wird häufig verwendet, um komplexe organische Verbindungen zu erzeugen, darunter Pharmazeutika und Polymere .
Safety and Hazards
Zukünftige Richtungen
Boronic acid-based compounds, including “(5-fluoro-1H-indol-4-yl)boronic acid”, have been the focus of recent research due to their unique properties. They have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The reversible nature of the bonds they form opens up possibilities for the development of stimuli-responsive biological and material chemistry explorations .
Wirkmechanismus
Boronic acids are a class of compounds that are widely used in organic synthesis and medicinal chemistry. They are known for their ability to form stable covalent bonds with proteins, DNA, and RNA, which makes them useful in the development of drugs and therapeutic agents .
Target of Action
Boronic acids can interact with a variety of biological targets. The specific target would depend on the structure of the boronic acid and its functional groups. In some cases, boronic acids have been shown to inhibit enzymes by binding to their active sites .
Mode of Action
Boronic acids can form reversible covalent bonds with proteins, DNA, and RNA. This is due to the ability of boron to coordinate with the oxygen atoms in these biomolecules, leading to the formation of stable tetravalent boronate complexes .
Biochemical Pathways
The biochemical pathways affected by boronic acids would depend on their specific targets. For example, if a boronic acid inhibits an enzyme, it could disrupt the biochemical pathway in which that enzyme is involved .
Pharmacokinetics
The pharmacokinetics of boronic acids, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Some boronic acids have been found to have good bioavailability and stability, while others may require modification to improve these properties .
Result of Action
The molecular and cellular effects of boronic acids can include the inhibition of enzyme activity, disruption of biochemical pathways, and potential cytotoxic effects. The specific effects would depend on the structure of the boronic acid and its targets .
Action Environment
The action of boronic acids can be influenced by various environmental factors, such as pH and the presence of certain ions. For example, the formation of boronate complexes is pH-dependent, which can affect the activity of boronic acids .
Eigenschaften
IUPAC Name |
(5-fluoro-1H-indol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHECXPHNAJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)
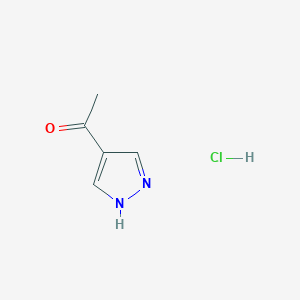
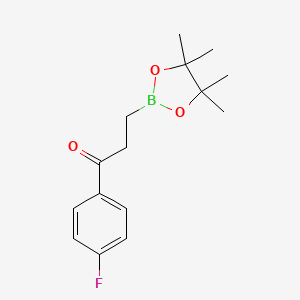
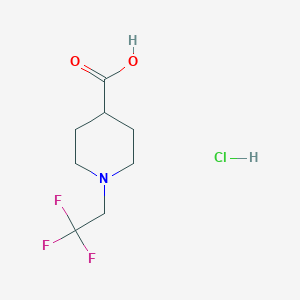
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)
